Evidence 1: Plasma Levodopa tmax Shortened by 24 Minutes vs. Standard Levodopa/Carbidopa
In an open-label, randomized, four-way crossover study of 29 PD patients with motor fluctuations, etilevodopa/carbidopa (swallowed tablets) produced a mean plasma levodopa tmax of approximately 30 minutes, which was significantly shorter (P<0.05) than the mean tmax of 54 minutes observed with standard levodopa/carbidopa tablets [1]. This 24-minute reduction represents a 44% faster time to peak levodopa concentration.
| Evidence Dimension | Time to maximum plasma levodopa concentration (tmax) |
|---|---|
| Target Compound Data | Approximately 30 minutes |
| Comparator Or Baseline | Standard levodopa/carbidopa: 54 minutes |
| Quantified Difference | Reduction of 24 minutes (44% faster) |
| Conditions | Single-dose, open-label, randomized, four-way crossover study in 29 PD patients with motor fluctuations; swallowed etilevodopa/carbidopa tablets vs. levodopa/carbidopa tablets |
Why This Matters
The shortened tmax enables more rapid onset of levodopa exposure, which is critical for research models evaluating 'delayed on' or 'dose failure' phenomena in PD.
- [1] Djaldetti R, Giladi N, Hassin-Baer S, Shabtai H, Melamed E. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study. Clin Neuropharmacol. 2003;26(6):322-6. View Source
